molecular formula C7H17NO B8466982 (3R)-1-amino-4,4-dimethylpentan-3-ol

(3R)-1-amino-4,4-dimethylpentan-3-ol

Cat. No.: B8466982
M. Wt: 131.22 g/mol
InChI Key: IUKICUAZNUHIDR-ZCFIWIBFSA-N
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Description

(3R)-1-Amino-4,4-dimethylpentan-3-ol is a chiral amino alcohol with a branched aliphatic backbone. Its structure features a tertiary alcohol group at the C3 position, an amino group at C1, and two methyl substituents at C4 (Figure 1). The stereochemistry at C3 (R-configuration) is critical for its biological and chemical interactions.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(3R)-1-amino-4,4-dimethylpentan-3-ol

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1

InChI Key

IUKICUAZNUHIDR-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CCN)O

Canonical SMILES

CC(C)(C)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-4,4-dimethyl-3-pentanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as 4,4-dimethyl-3-pentanol.

    Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.

    Chiral Resolution: The resulting mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-Amino-4,4-dimethyl-3-pentanol may involve:

    Large-Scale Amination: Utilizing large reactors and optimized conditions to maximize yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the compound.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-4,4-dimethyl-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Formation of 4,4-dimethyl-3-pentanone.

    Reduction: Formation of 4,4-dimethyl-3-pentylamine.

    Substitution: Formation of 4,4-dimethyl-3-pentyl chloride.

Scientific Research Applications

®-1-Amino-4,4-dimethyl-3-pentanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Amino-4,4-dimethyl-3-pentanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Differences

A. (R)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylpentan-1-ol ()
  • Structure: Contains a bulky tert-butyldimethylsilyl (TBS) ether group instead of an amino group.
  • Synthesis : Hydrogenation of a prochiral alkene using Pd/C under H₂ yields the saturated alcohol with high stereochemical purity (100% yield) .
  • Physicochemical Data :

    Property Value Source
    [α]D +4.8° (c 0.65, CHCl₃)
    logP (calculated) 4.49 (similar to branched alcohols)

Comparison: The TBS-protected derivative lacks the amino group, reducing water solubility but enhancing lipophilicity.

B. 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol ()
  • Structure : Cyclopentenyl-substituted alcohol with a complex terpene-like backbone.
  • Key Difference: The cyclic substituent and lack of an amino group make it structurally distinct, favoring volatility (suitable for perfumery) over hydrogen-bonding capacity.
C. 2,4-Dimethylpentan-3-ol, dimethylpentafluorophenylsilyl ether ()
  • Structure : Fluorinated silyl ether derivative with similar branching.
  • Physicochemical Data :

    Property Value Source
    log10WS -7.61 (low water solubility)
    logPoct/wat 4.491

Comparison: The fluorinated silyl group increases hydrophobicity (logP ~4.49) compared to the amino alcohol, which likely has lower logP due to the polar NH₂ group.

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